Cubenol

説明

Overview of Sesquiterpenoid Chemical Diversity in Natural Products

Sesquiterpenoids are a large and structurally diverse group of natural products characterized by their fifteen-carbon skeleton (C15), formed from three isoprene (B109036) units. These compounds are widely distributed across various natural sources, including plants, fungi, and marine organisms, where they play crucial roles in chemical ecology, defense mechanisms, and signaling pathways . Their structural complexity arises from the numerous ways three isoprene units can be linked and cyclized, leading to a wide array of acyclic, monocyclic, bicyclic, and polycyclic structures, often adorned with various functional groups such as alcohols, aldehydes, ketones, and carboxylic acids. This inherent diversity contributes significantly to the varied biological activities observed among sesquiterpenoids.

Significance of Cadinane-Type Sesquiterpenoids in Chemical Ecology and Biosynthesis

Cadinane-type sesquiterpenoids represent a prominent subclass within the sesquiterpenoid family, distinguished by their characteristic decalin (perhydronaphthalene) core structure. This bicyclic framework typically features an isopropyl group and two methyl groups at specific positions. Compounds within the cadinane (B1243036) class are biosynthesized from farnesyl pyrophosphate (FPP) via complex enzymatic cyclization and rearrangement pathways. In chemical ecology, cadinane sesquiterpenoids are significant for their roles as plant metabolites, contributing to plant defense against herbivores and pathogens, and as components of essential oils that influence plant-insect interactions . For instance, cadinane sesquiterpenoids have been reported in organisms such as Humulus lupulus and Persicaria hydropiperoides .

Historical Context of Cubenol Isolation and Structural Assignment

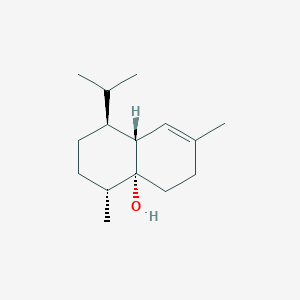

This compound, a sesquiterpenoid alcohol with the molecular formula C₁₅H₂₆O, is a notable member of the cadinane family . It has been identified in various natural sources, including the hop plant (Humulus lupulus) and the marine dinoflagellate Gymnodinium nagasakiense . The structural assignment of natural products like this compound typically involves a combination of spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide detailed information about the molecular formula, connectivity of atoms, and stereochemistry . The precise stereochemical configuration is crucial for understanding the compound's biological properties and its relationship to other cadinane-type sesquiterpenoids.

Isomeric Forms and Stereochemical Considerations within the this compound Family

The this compound family encompasses several isomeric forms, each possessing a distinct three-dimensional arrangement of atoms, which can significantly influence their physical and biological properties. Key isomers include (-)-Cubenol and epi-Cubenol (also known as 1-epi-Cubenol) .

(-)-Cubenol is described as a sesquiterpenoid with a specific (1S,4R,4aR,8aR)-configuration of its octahydronaphthalene skeleton, featuring an isopropyl group at position 1, methyl groups at positions 4 and 7, and a hydroxyl group at position 4a . Its computed molecular weight is 222.37 g/mol .

Epi-Cubenol (1-epi-Cubenol) is another diastereomer of this compound, with its own unique stereochemical configuration, often described as (1S,4R,4aS,8aR)-4,7-dimethyl-1-propan-2-yl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-4a-ol . Its molecular formula is also C₁₅H₂₆O, and its computed molecular weight is 222.37 g/mol .

The stereochemical relationships within the cadinane class are complex, with many sesquiterpenoid alcohols sharing the same basic carbon skeleton but differing in the position and orientation of functional groups and chiral centers. Other related cadinane-type alcohols, such as α-Cadinol, δ-Cadinol, γ-Cadinol, and τ-Cadinol (also known as T-Cadinol or Muurolol), are often discussed in conjunction with this compound due to their shared biosynthetic origins and structural similarities . For example, δ-Cadinol is an epimer of α-Cadinol . The precise stereochemistry of each isomer is critical for its unique biological activity and its role in natural systems.

Structure

3D Structure

特性

IUPAC Name |

4,7-dimethyl-1-propan-2-yl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-4a-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-10(2)13-6-5-12(4)15(16)8-7-11(3)9-14(13)15/h9-10,12-14,16H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COGPRPSWSKLKTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2C1(CCC(=C2)C)O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90880712 | |

| Record name | cubenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21284-22-0, 19912-67-5 | |

| Record name | cubenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Epicubenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037031 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence, Distribution, and Chemotypic Variation of Cubenol

Presence in Marine Organisms (e.g., Brown Algae Dictyopteris divaricata, Scytosiphon lomentaria)

Marine organisms, particularly brown algae, represent a significant source of cubenol and related sesquiterpenoids. this compound (16a) is classified as a monooxygenated cadinane (B1243036), a type of sesquiterpenoid frequently encountered in these marine species.

The brown alga Dictyopteris divaricata is particularly rich in sesquiterpenes, with this compound being a prominent constituent. Studies have shown that the essential oil extracted from fresh D. divaricata can comprise over 95% this compound, indicating its substantial presence in this species. Other cadinane sesquiterpenes, including this compound-3-one and 4α,5β-dihydroxythis compound, have also been isolated from D. divaricata.

Another notable marine source is Scytosiphon lomentaria, a brown alga commonly found in the coastal waters of the Northern Hemisphere. Analysis of the essential oil from S. lomentaria has revealed that sesquiterpenoids constitute a significant portion (approximately 26%) of its main constituents, with this compound (16a) and epi-cubenol being identified among them. Beyond these specific examples, this compound has also been reported in other brown algae such as Dilophus fasciola, Taonia atomaria f. ciliata, and Dictyopteris delicatula.

Table 1: Presence of this compound and Related Sesquiterpenoids in Marine Brown Algae

| Marine Organism | Compound(s) Identified (Type) | Relative Abundance (where available) | Source(s) |

| Dictyopteris divaricata | This compound, this compound-3-one, 4α,5β-dihydroxythis compound | >95% (in essential oil for this compound) | |

| Scytosiphon lomentaria | This compound, epi-Cubenol | ~26% (total sesquiterpenoids) | |

| Dilophus fasciola | This compound | Not specified | |

| Taonia atomaria f. ciliata | This compound | Not specified | |

| Dictyopteris delicatula | This compound | Not specified |

Factors Influencing this compound Chemotypes and Production Profiles

The chemical diversity and production profiles of natural compounds like this compound are influenced by a complex interplay of genetic and environmental factors, as well as post-biosynthetic modifications and degradation pathways.

The genetic makeup of an organism plays a fundamental role in determining its capacity for secondary metabolite synthesis, including the types, amounts, and concentrations of compounds produced. Genetic variations, often linked to geographic locations, contribute significantly to the observed chemical diversity within a species.

Environmental conditions exert a considerable influence on the chemical composition of essential oils and other natural products. Factors such as luminosity, temperature, water availability, soil characteristics, climate, and altitude can all impact the production profiles of compounds like this compound. For instance, the chemical composition of essential oils can vary significantly with seasonal and circadian rhythms. The phenomenon of chemical polymorphism, where different individuals or varieties of the same species produce varying chemical compositions even under similar cultivation conditions, underscores the strong influence of genetic and environmental interactions on chemotypes.

Beyond direct biosynthesis, the final profile of compounds like this compound can be shaped by post-biosynthetic modifications and degradation pathways. In the essential oils of the Myrtaceae family, this compound and epi-cubenol are known to be by-products resulting from the acid-solvolysis of their precursor sesquiterpene alcohols, cubebol (B1253545) and epicubebol. This solvolysis reaction can occur during natural processes such as leaf aging or during extraction methods like steam distillation. Research has demonstrated that the accumulation of cubenols in steam distillates can be mitigated by the addition of buffering phosphate (B84403) salts, indicating that their formation can be an artifact of the distillation process rather than solely a direct biosynthetic product.

Generally, the processing of plant material, including drying and hydrodistillation, can lead to chemical reactions such as oxidation, isomerization, and rearrangement, which modify the volatile composition of essential oils. It is also important to note that volatile compounds may not always be released immediately after their biosynthesis, suggesting a dynamic interplay between production and release or modification within the organism. The vast diversity of terpenes, including this compound, arises from the numerous enzymes involved in their synthesis and the ability of terpene synthases to generate multiple products from a single substrate, highlighting the complexity of their biosynthetic and post-biosynthetic fates.

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches to Cubenol and its Stereoisomers

Total synthesis aims to construct complex molecules from simpler, readily available precursors, often with a focus on achieving specific stereoisomeric forms.

Early efforts in the total synthesis of complex natural products, including sesquiterpenes, laid foundational groundwork for modern organic synthesis. These routes often involved multi-step sequences and were instrumental in confirming proposed chemical structures and establishing their absolute and relative stereochemistry . For sesquiterpenes, such as α-bisabolol-3-one and deodarone, total syntheses were reported as early as the 1970s, demonstrating the growing capabilities in constructing these challenging molecular architectures .

The stereochemical assignment of this compound and its stereoisomers, such as 1-epi-cubenol, has been crucial for their precise characterization. Isotopic labeling experiments, particularly with deuterium (B1214612), have been employed to investigate hydrogen migrations during terpene cyclizations and to unambiguously assign NMR data for compounds like 1-epi-cubenol. Such experiments are vital for understanding the intricate stereochemical course of these transformations . Furthermore, epoxidation reactions of both (+)-1-epi-cubenol and the naturally occurring (–)-cubenol and (–)-1-epi-cubenol have been used to confirm their structures and determine their absolute configurations .

Modern synthetic methodologies for complex natural products emphasize efficiency, selectivity, and sustainability. These approaches often incorporate advanced catalytic systems, such as those involving titanium(III) tetrahydroborates, molybdenum-sulfur systems, or ruthenium(II)-bisoxazoline catalysts, to enable highly stereoselective reductions and chemoselective epoxidations . The concept of retrosynthetic analysis, a logic-based tool, guides the design of synthetic pathways, allowing for the efficient transformation of simple building blocks into complex structures .

For molecules like this compound, modern total synthesis endeavors often involve unified and completely stereoselective routes to access various stereoisomers, resolving long-standing questions about their structures and absolute configurations . These advanced strategies allow for precise control over the formation of multiple stereocenters, a critical aspect for compounds with several chiral centers like this compound.

Early Synthetic Routes and Stereochemical Proof

Semisynthesis from Precursor Sesquiterpenes

Semisynthesis involves the chemical modification of naturally occurring compounds to produce new derivatives or to access specific stereoisomers that might be difficult to obtain solely through total synthesis. For this compound and its related sesquiterpenes, farnesyl diphosphate (B83284) (FPP) is a key biological precursor .

Epi-cubenol, a stereoisomer of this compound, has been proposed as a precursor in the biosynthesis of other amorphane sesquiterpene endoperoxides, and facile semisynthetic routes have been explored for such transformations . This highlights the utility of naturally derived sesquiterpenes as starting materials for accessing more complex or modified structures. The biosynthesis of various sesquiterpenes from FPP by sesquiterpene synthases (STSs) in organisms like basidiomycetes further underscores the potential for semisynthetic approaches, where biologically produced precursors can be chemically transformed .

Chemo-Enzymatic Synthesis of this compound Derivatives

Chemo-enzymatic synthesis integrates chemical and enzymatic transformations, leveraging the high specificity and efficiency of enzymes to achieve reactions that are challenging or impossible with traditional chemical methods. This approach is particularly valuable for controlling regioselectivity and stereoselectivity in complex molecules.

For this compound, a bacterial sesquiterpene synthase from Nonomuraea coxensis has been identified as a (+)‐1‐epi‐this compound synthase, demonstrating the enzymatic machinery available for its biosynthesis . This enzymatic pathway can be harnessed for chemo-enzymatic strategies. Subsequent chemical modifications, such as epoxidations of enzymatically produced this compound or its stereoisomers, can be performed to yield specific derivatives with controlled stereochemistry . While general examples of chemo-enzymatic synthesis include lipase-catalyzed epoxidation and microbial oxidation for various derivatives , the application of terpene synthases followed by targeted chemical steps represents a powerful route for this compound derivatives. This combined approach allows for the efficient and selective production of complex molecules that might otherwise require extensive synthetic routes .

Regioselective and Stereoselective Functionalization of the this compound Scaffold

The this compound scaffold, with its multiple stereocenters and potential reactive sites, offers opportunities for regioselective and stereoselective functionalization to create a diverse array of derivatives. Regioselectivity refers to the preference for reaction at a specific site within a molecule, while stereoselectivity concerns the preferential formation of one stereoisomer over others.

Advanced synthetic protocols allow for the installation of new functional groups with precise control over both regio- and stereochemistry . For instance, epoxidation reactions on this compound and its stereoisomers serve as a direct example of functionalization that can confirm structural details and absolute configurations, implying a controlled addition of oxygen atoms to specific double bonds . In broader organic synthesis, strategies often involve the use of chiral catalysts or directing groups to achieve high levels of stereocontrol, ensuring that new stereocenters are formed with the desired configuration . This enables the systematic variation of the this compound structure to explore its chemical space and potential applications.

Structural Characterization and Stereochemical Analysis of Cubenol

Spectroscopic Methodologies for Structure Elucidation

Spectroscopic techniques provide invaluable data about the molecular framework, functional groups, and connectivity of cubenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic compounds, including this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely applied.

¹H NMR Spectroscopy: This technique provides information about the different proton environments within the this compound molecule. The chemical shifts, integration values, and coupling patterns observed in the ¹H NMR spectrum are crucial for identifying the types of protons (e.g., methyl, methylene, methine, hydroxyl) and their neighboring atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon skeleton of this compound. Chemical shifts in the ¹³C NMR provide insights into the hybridization state and electronic environment of each carbon atom. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between methyl, methylene, and methine carbons.

While specific chemical shift data for this compound are not detailed in the provided search results, the availability of 1D and 2D NMR spectra for this compound and its epimer, epithis compound (B33960), confirms their utility in discerning the structural features of these sesquiterpenoids.

Mass Spectrometry (MS) and Fragmentation Pattern Analysis (GC-MS)

Mass Spectrometry (MS), particularly coupled with Gas Chromatography (GC-MS), is a powerful tool for the identification and characterization of volatile compounds like this compound.

GC-MS Principle: In GC-MS, a mixture containing this compound is first separated into its individual components by gas chromatography. Each separated component then enters the mass spectrometer, where it is ionized and fragmented.

Molecular Ion and Fragmentation: The mass spectrometer detects the mass-to-charge ratio (m/z) of the ions produced. The molecular ion (M⁺) peak corresponds to the molecular weight of this compound (222.37 g/mol ). Fragmentation patterns, which are characteristic ions formed by the breaking of specific bonds in the molecule, act as a unique "fingerprint" for identification. For instance, epi-cubenol has a top peak at m/z 119 in its GC-MS spectrum.

Identification: By comparing the obtained mass spectrum and fragmentation pattern with spectral libraries (e.g., NIST databases), this compound can be confidently identified. GC-MS is widely used for both qualitative and quantitative analysis of organic compounds in complex mixtures.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in a molecule by analyzing its vibrational modes.

Absorption Bands: When infrared radiation passes through a sample of this compound, specific frequencies are absorbed, corresponding to the stretching and bending vibrations of its chemical bonds. These absorptions are plotted as an IR spectrum, typically as wavenumber versus percent transmittance.

Functional Group Identification: For this compound, as a tertiary alcohol, a prominent broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group. Other characteristic bands would correspond to C-H stretching (around 2800-3000 cm⁻¹) and C-C vibrations within its sesquiterpenoid framework. The availability of vapor phase IR spectra for this compound is noted. IR spectroscopy serves as a valuable tool for confirming the presence or absence of specific functional groups and for compound identification by comparing observed spectra with those of known compounds.

Chiroptical Methods for Absolute Configuration Determination

This compound is a chiral molecule, meaning it exists as non-superimposable mirror images (enantiomers). Determining its absolute configuration (the precise 3D arrangement of atoms in space) is crucial. Chiroptical methods are powerful techniques for this purpose.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules in the ultraviolet-visible region. The resulting ECD spectrum provides a unique "chiroptical fingerprint" that is highly sensitive to the molecule's conformation and absolute configuration.

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared radiation, providing stereochemical information through characteristic vibrational transitions. VCD is particularly useful for molecules lacking strong UV chromophores and can offer complementary insights to ECD.

Optical Rotatory Dispersion (ORD) and Specific Optical Rotation (SOR): ORD measures the change in optical rotation with wavelength, while SOR is the optical rotation at a specific wavelength. These methods are traditional tools for assessing optical activity and can be used in conjunction with other chiroptical techniques.

These chiroptical methods are often coupled with quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TDDFT) to predict the theoretical ECD or VCD spectra for different possible stereoisomers. By comparing the experimental spectrum with the calculated spectra, the absolute configuration can be definitively assigned.

X-ray Crystallography of this compound Derivatives

X-ray crystallography is an absolute method for determining the precise three-dimensional structure of crystalline compounds, including their absolute configuration.

Principle: This technique involves irradiating a single crystal of the compound with X-rays and analyzing the diffraction pattern produced. The pattern is then used to reconstruct the electron density map of the molecule, revealing the exact positions of all atoms, bond lengths, bond angles, and conformational features.

Application to Stereochemistry: For chiral molecules, if a suitable single crystal can be obtained, X-ray crystallography can directly determine the absolute configuration, especially if a heavy atom is present or can be incorporated into the molecule.

This compound Derivatives: While direct X-ray crystallographic studies of this compound itself are not explicitly detailed in the provided search results, the method is widely applied to natural products and their derivatives to confirm structures and stereochemistry. The challenge often lies in obtaining diffraction-quality single crystals, particularly for flexible molecules.

Computational Chemistry Approaches for Conformation and Stereoisomer Discrimination

Computational chemistry plays an increasingly vital role in supporting experimental spectroscopic data for the structural and stereochemical analysis of complex molecules like this compound.

Conformational Analysis: Molecules can exist in various stable conformations due to rotation around single bonds. Computational methods, such as molecular mechanics (MM) and Density Functional Theory (DFT), are used to explore the conformational landscape of this compound and identify the lowest-energy conformers. Understanding these preferred conformations is crucial as they influence the molecule's properties and spectroscopic behavior.

Spectroscopic Property Prediction: Quantum chemical calculations (e.g., DFT, TDDFT) can accurately predict spectroscopic parameters, such as NMR chemical shifts, IR vibrational frequencies, and, critically, chiroptical spectra (ECD, VCD) for different stereoisomers and conformers.

Stereoisomer Discrimination: By comparing the computationally predicted spectra of various possible stereoisomers with the experimentally obtained spectra, researchers can confidently discriminate between them and assign the correct absolute configuration. This synergistic approach, combining experimental chiroptical data with theoretical calculations, is considered a highly reliable method for stereochemical assignments of natural products.

Ecological and Biological Interaction Mechanisms

Role in Plant Defense Mechanisms

Plants produce a wide array of secondary metabolites, including terpenoids like cubenol, as a crucial part of their innate immune system and defense against biotic and abiotic stresses . These compounds can deter herbivores and pathogens, or conversely, attract beneficial organisms.

This compound has been identified as a compound possessing antifeedant properties, deterring feeding activity in phytophagous insects . For instance, studies have shown that (-)-cubenol, along with other sesquiterpenes isolated from the heartwood of Pilgerodendron uviferum, exhibits antifeedant effects against the red clover borer, Hylastinus obscurus . The essential oil of Calendula incana subsp. maritima, rich in oxygenated sesquiterpenoids including this compound (12.77%), demonstrated biocidal activity against stored product pests such as Sitophilus oryzae and Rhyzopertha dominica, suggesting its role in discouraging herbivore activity . Generally, sesquiterpenes are recognized for their ability to act as antifeedants and repellents against various insect herbivores .

| Compound/Extract | Target Herbivore | Observed Effect | Source Plant | This compound Content (if applicable) |

|---|---|---|---|---|

| (-)-Cubenol | Hylastinus obscurus | Antifeedant activity | Pilgerodendron uviferum | Present as an isolated sesquiterpene |

| Calendula incana subsp. maritima Essential Oil | Sitophilus oryzae, Rhyzopertha dominica | Biocidal/Antifeedant | Calendula incana subsp. maritima | 12.77% |

| This compound (within plant extracts) | Myzus persicae, Phenacoccus manihoti | Insecticide, insect repellent | Moringa viridis, Zingiber officinale, Jatropha curcas | Present |

This compound and its isomer, 1-epi-cubenol, are recognized by the insect pest Hypsipyla grandella (mahogany shoot borer), a significant threat to mahogany (Swietenia spp.) and cedro (Cedrela spp.) plantations . This recognition suggests a role for this compound in the chemical communication or interaction between the plant host and the insect pest. Essential oils from species like Guarea macrophylla ssp. tuberculata, which contain this compound and 1-epi-cubenol, have been studied for their electroantennographic detection by Hypsipyla grandella, indicating that these compounds elicit a physiological response in the insect's antennae . The presence of this compound in the essential oils of various Meliaceae species, a family known to be host plants for H. grandella, further underscores its relevance in these specific plant-insect dynamics .

This compound is a component of the complex blend of volatile organic compounds (VOCs) released by plants into their surrounding environment . These biogenic VOCs are crucial for mediating a wide range of ecological interactions within plant communities, including defense against herbivores and pathogens, and communication with other organisms . The emission of plant VOCs is a dynamic process influenced by various factors, including biotic stresses like herbivory and microbial interactions . For example, studies on Piper nigrum (black pepper) have shown that colonization by arbuscular mycorrhizal fungi (AMF) can significantly alter the plant's volatile profile, leading to a notable decrease in this compound content in the leaves . This indicates that plant-microbe symbiosis can directly impact the release of defensive VOCs like this compound, thereby influencing the plant's chemical interactions within its community.

| Plant | This compound Content (Initial/Control) | This compound Content (with AMF) | Observation Period (dpi) | Reference |

|---|---|---|---|---|

| Piper nigrum leaves | 21.5% | 0.28% (significant decrease) | 7 dpi | |

| Piper nigrum leaves | 20.4% | 18.42% (significant decrease) | 45 dpi | |

| Piper nigrum leaves | 17.31% | 8.67% (significant decrease) | 60 dpi |

Involvement in Plant-Insect Interactions (e.g., recognition by Hypsipyla grandella)

Microbial Communication and Signaling Pathways

Microbial volatile organic compounds (mVOCs) serve as a vital communication channel among microorganisms, insects, and plants, playing a significant role in ecosystem dynamics . Microbes, including bacteria and fungi, employ various signaling molecules, often referred to as autoinducers or pheromones, to communicate and coordinate collective behaviors, a phenomenon known as quorum sensing . While this compound is primarily recognized as a plant-derived volatile metabolite, research suggests that certain yeasts may synthesize and release mVOCs that mimic plant metabolites, potentially enhancing their competitiveness and influencing the surrounding ecosystem . The presence of this compound has been detected in studies investigating volatile-mediated interactions between bacteria and fungi in the soil, highlighting its potential involvement in these complex microbial signaling networks .

Mechanistic Insights into this compound-Mediated Interactions with Microorganisms

The interactions of this compound with microorganisms are diverse, ranging from its influence on fungal growth to its modulation by microbial presence in plants.

This compound's interactions with fungi are notable, particularly in the context of plant-fungal symbioses and antifungal properties. As mentioned, the colonization of Piper nigrum roots by arbuscular mycorrhizal fungi (AMF) species like Rhizophagus clarus and Claroideoglomus etunicatum leads to a significant reduction in this compound content in the plant's leaves . This suggests a dynamic interplay where fungal presence influences the plant's production or emission of this specific sesquiterpenoid. Furthermore, some studies have indicated that this compound, or its isomer epi-cubenol, can be produced by certain fungal genera, such as Streptosporangium roseum, implying a direct role for these compounds in fungal metabolism and potentially in bacterial-fungal interactions . Essential oils containing this compound have also been investigated for their antifungal activity against various fungal isolates, including Aspergillus and Penicillium species, demonstrating its potential as a natural antimicrobial agent .

Interactions with Bacteria

This compound has been identified as a significant constituent in essential oils exhibiting antibacterial activity. For instance, the essential oil derived from the leaves of Argania spinosa (ASEO), where this compound constitutes 31.02% and 1,10-di-epi-cubenol 22.50%, has demonstrated notable antimicrobial effects. This ASEO exhibited its highest antimicrobial activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 7.81 mg/mL to 15.62 mg/mL. Certain Gram-negative bacteria, specifically Pasteurella multocida and Klebsiella pneumoniae, were also susceptible, showing MICs of 7.81 mg/mL, although most other Gram-negative strains were more resistant, with MICs of 31.24 mg/mL. The ratio of Minimum Bactericidal Concentration (MBC) to MIC values indicated a bactericidal property of ASEO against all tested bacterial strains.

Another essential oil, from Calendula arvensis, containing 7.7% this compound, displayed weak inhibitory activity against Escherichia coli and Bacillus cereus at a concentration of 8 mg/mL. However, this oil did not show antibacterial activity against Staphylococcus aureus or Pseudomonas aeruginosa.

Beyond essential oil compositions, isolated this compound and its related compounds have shown direct antibacterial effects. This compound, along with epi-cubenol and 15-copaenol, isolated from the heartwood of Pilgerodendron uviferum, demonstrated antibacterial activity against various Staphylococcus aureus strains, including those that overexpress the NorA multidrug efflux pump. Specifically, this compound exhibited an MIC of 62.5 µg/mL against wild-type S. aureus, while epi-cubenol showed an MIC of 31.3 µg/mL. These compounds, particularly epi-cubenol and 15-copaenol, have been observed to act synergistically with conventional antibiotics such as ciprofloxacin (B1669076) and oxacillin, leading to a reduction in their respective MIC values against S. aureus strains. The mechanism behind this synergistic action involves the inhibition of bacterial efflux pumps, as evidenced by ethidium (B1194527) bromide efflux assays in S. aureus. The general antibacterial action of essential oils, which include this compound, is often associated with their capacity to disrupt microbial cell membranes and inhibit crucial enzymatic processes within the bacterial cell.

Table 1: Antibacterial Activity of this compound-Containing Essential Oils

| Source Plant (Essential Oil) | Major this compound Compounds | This compound Content (%) | Bacterial Strains Tested | MIC (mg/mL) | MBC/MIC Ratio (Bactericidal) |

| Argania spinosa (ASEO) | This compound, 1,10-di-epi-cubenol | 31.02 (this compound) | Gram-positive bacteria | 7.81 - 15.62 | Yes |

| Pasteurella multocida, Klebsiella pneumoniae | 7.81 | Yes | |||

| Other Gram-negative bacteria | 31.24 | Yes | |||

| Calendula arvensis | This compound, epi-cubebol, α-cadinol, cubebol (B1253545), 1-epi-cubenol, ledene | 7.7 (this compound) | Escherichia coli, Bacillus cereus | 8 | Not specified |

| Staphylococcus aureus, Pseudomonas aeruginosa | No activity | Not applicable |

Table 2: Antibacterial Activity of Isolated this compound and Related Compounds against Staphylococcus aureus

| Compound | S. aureus Strain | MIC (µg/mL) | Efflux Pump Inhibition | Synergistic Effect with Antibiotics |

| This compound | Wild-type | 62.5 | Not explicitly stated for isolated this compound | Yes (with ciprofloxacin, oxacillin) |

| epi-Cubenol | Wild-type | 31.3 | Yes (NorA efflux pump) | Yes (with ciprofloxacin, oxacillin) |

| 15-Copaenol | Wild-type | 31.3 | Yes (NorA efflux pump) | Yes (with ciprofloxacin, oxacillin) |

Enzymatic Modulation by this compound in Microbial Systems

The role of this compound in modulating enzymatic activity within microbial systems is an area of ongoing investigation. While direct, detailed mechanisms of this compound's enzymatic modulation are still being fully elucidated, existing research suggests its involvement in such processes. This compound has been broadly implicated in enzyme inhibition within microbial contexts.

One study specifically noted this compound in the context of enzyme inhibition, alongside detailed research involving Density Functional Theory (DFT) insights and molecular docking analysis, particularly concerning its interactions with Tyrosinase Receptors (TyrRs). This suggests a potential for this compound to directly influence enzyme function through molecular interactions, although further detailed findings on specific enzymatic pathways modulated by this compound are limited in the provided information.

Acaricidal Properties: Mechanistic Investigations

This compound possesses established acaricidal properties, demonstrating its ability to act against mites and ticks. The essential oil extracted from Arisaema anurans, which contains this compound at 8.43%, has shown significant acaricidal activity against the cattle tick Rhipicephalus microplus.

Detailed investigations into the acaricidal mechanisms of this compound reveal dose-dependent effects on tick life stages. This compound exhibited dose-dependent inhibition of egg hatching and larvicidal activities against R. microplus. The lethal concentration 50 (LC50) values for egg hatching inhibition by this compound were determined to be 0.381% (w/v). For larvicidal activity, this compound showed an LC50 of 0.338% (w/v).

Furthermore, when applied at a concentration of 1.60% against engorged R. microplus females, this compound led to a 17.7% reduction in oviposition and a 35.1% reduction in egg hatching, culminating in a final efficacy of 49.6%. Biochemical assays conducted on homogenates of R. microplus exposed to A. anurans essential oil indicated that its acaricidal activity is mediated through multiple mechanisms. As a major constituent of this essential oil, this compound is understood to contribute to these multifaceted actions.

While specific molecular targets for this compound's acaricidal action are still being fully elucidated, the broader understanding of essential oil components, particularly terpenoids like this compound, suggests mechanisms such as neurotoxicity and interference with arthropod metabolic functions. For instance, many monoterpenes are known to be neurotoxic by inhibiting the enzyme acetylcholinesterase, a mechanism that interferes with arthropod physiological processes. Terpenoids, as a class, are widely recognized for their pesticidal and insect-repellent activities.

Table 3: Acaricidal Activity of this compound against Rhipicephalus microplus

| Target Stage | Assay Type | LC50 (w/v) | Oviposition Reduction (at 1.60% conc.) | Hatching Reduction (at 1.60% conc.) | Final Efficacy (at 1.60% conc.) |

| Eggs | Egg Hatching Inhibition | 0.381% | N/A | N/A | N/A |

| Larvae | Larval Immersion Test | 0.338% | N/A | N/A | N/A |

| Engorged Females | Adult Immersion Test | Not specified for LC50 | 17.7% | 35.1% | 49.6% |

Advanced Analytical and Methodological Developments in Cubenol Research

Extraction Techniques for Cubenol Isolation from Complex Matrices

The initial step in analyzing this compound from complex matrices, such as plant materials, involves effective extraction techniques to isolate the compound from its natural environment. The choice of extraction method significantly influences the yield and chemical profile of the isolated essential oil or extract.

Hydrodistillation (HD) and steam distillation (SD) are traditional and widely employed methods for isolating essential oils, including this compound, from aromatic plant materials. In hydrodistillation, plant material is submerged in water and boiled, causing the essential oils to vaporize along with water. In steam distillation, steam is passed through the plant material. In both methods, the vaporized oil and water mixture is condensed, and the immiscible essential oil is then separated from the aqueous phase (hydrosol).

While these methods are common, they have limitations, including prolonged extraction times and the potential for thermal degradation or hydrolysis of heat-sensitive compounds, which can alter the composition of the extracted oil. For instance, the acid-solvolysis of precursor compounds during steam distillation can lead to the formation of this compound and epithis compound (B33960) as by-products in Myrtaceae essential oils.

Despite these limitations, HD and SD have been successfully applied to extract this compound from various plant sources. For example, this compound has been identified in essential oils obtained by hydrodistillation from Piper nigrum L., with concentrations ranging from 3.97% to 5.20% in classical hydrodistillation (CHD) and 3.85% to 5.10% in microwave-assisted hydrodistillation (MHD). In Argania spinosa leaves, this compound was a major component, ranging from 35.7% to 42.1% in HD and supercritical fluid extraction (SFE) essential oils, while 1-epi-cubenol dominated microwave (M) extracted oils at 21.8%. Steam distillation of Serissa serissoides autumn material yielded essential oil containing 5.97% this compound. In Schinus molle L. leaves and fruits, this compound was identified as a main substance in essential oils obtained by hydrodistillation. Lippia citriodora H.B.K. essential oil also contained this compound when extracted by Kaiser and Lang water and steam distillation (WSD) and microwave WSD. Furthermore, this compound has been detected in essential oils isolated from Cannabis sativa L. via hydrodistillation, with a reported concentration of 2.70%.

Microwave-assisted hydrodistillation (MHD) represents an advancement, offering potentially higher yields and reduced extraction times compared to classical hydrodistillation.

Table 1: this compound Content in Essential Oils by Distillation Methods

| Plant Source | Extraction Method | This compound Content (%) | Reference |

| Piper nigrum L. | Classical Hydrodistillation (CHD) | 3.97 - 5.20 | |

| Piper nigrum L. | Microwave-Assisted Hydrodistillation (MHD) | 3.85 - 5.10 | |

| Argania spinosa | Hydrodistillation (HD) | 35.7 - 42.1 | |

| Serissa serissoides | Steam Distillation | 5.97 | |

| Lippia citriodora H.B.K. | Kaiser and Lang Water and Steam Distillation | Present | |

| Lippia citriodora H.B.K. | Microwave Water and Steam Distillation | Present | |

| Cannabis sativa L. | Hydrodistillation | 2.70 |

Solvent extraction (SE) is another fundamental technique for isolating this compound and other volatile compounds from plant matrices. This method involves the use of organic solvents to dissolve and extract the desired compounds. Common solvent extraction approaches include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

Liquid-liquid extraction (LLE) involves the partitioning of compounds between two immiscible or partially miscible liquid phases, typically an aqueous phase and an organic solvent. This technique is effective for separating compounds based on their differential solubility in the chosen solvents. Solvents like dichloromethane (B109758) (DCM), methanol (B129727) (MeOH), and hexane (B92381) have been used in this compound research. For instance, aerial parts of Scaligeria nodosa were extracted using DCM, MeOH, and 80% MeOH solvents, with 1,10-di-epi-cubenol being identified among the constituents. Petroleum ether has also been used for the extraction of compounds from plant material, followed by steam distillation. In some cases, solvent extraction can be integrated with distillation, such as in simultaneous distillation-extraction (SDE), where continuous steam distillate is continuously extracted by a suitable solvent like pentane. This technique combines the advantages of distillation with the selectivity of solvent extraction.

Solid-phase extraction (SPE) is a more recent and efficient technique that uses a solid adsorbent material to selectively extract analytes from a liquid sample. While specific data on this compound isolation solely by SPE were not extensively detailed in the search results, it is recognized as a sample preparation method for plant and food volatiles prior to chromatographic analysis.

Headspace (HS) sampling techniques are highly advantageous for the analysis of volatile compounds like this compound, as they are solvent-free, sensitive, and non-destructive. These methods involve collecting the volatile compounds present in the gas phase above a solid or liquid sample.

Key headspace techniques include Solid-Phase Microextraction (SPME) and Dynamic Headspace (DHS). SPME utilizes a polymer-coated fiber to adsorb analytes, offering a rapid, simple, and sensitive approach for extracting and quantifying aroma compounds. Dynamic Headspace involves drawing scented air through an adsorbent trap, where the volatile chemicals are preconcentrated, and then eluted for analysis.

This compound has been detected using these methods. For example, in studies of Streptomyces griseus, volatile products, including 1-epi-cubenol, were collected on charcoal traps using a closed-loop stripping apparatus (CLSA) followed by extraction with dichloromethane and GC-MS analysis of headspace extracts. Dynamic headspace extraction has also been employed to investigate the volatile organic compounds (VOCs) of Piper gaudichaudianum fruits, leading to the identification of this compound among other compounds. These techniques are particularly valuable for analyzing the natural volatile profile of a sample without the interference of extraction solvents.

Solvent Extraction Approaches

Chromatographic Separation and Quantification

Once extracted, this compound and its related compounds are typically separated and quantified using advanced chromatographic techniques, which provide detailed information about their presence and concentration within a sample.

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a primary analytical tool for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. In GC-MS, compounds are separated based on their volatility and interaction with the stationary phase in a chromatographic column, and then identified by their unique mass fragmentation patterns compared to spectral libraries (e.g., NIST library) and retention indices.

This compound is a common component identified and quantified by GC-MS in various essential oils. For instance, GC-MS analysis identified this compound as a major component in the essential oils of Moroccan Argania spinosa leaves, ranging from 35.7% to 42.1% in hydrodistillation and supercritical fluid extraction. It was also detected in Melaleuca alternifolia leaf oil (0.52%) and guava fruit oil (1.80% 1-epi-cubenol, 1.20% 1,10-di-epi-cubenol) through GC analysis. In Piper nigrum L. essential oils, this compound was quantified by GC and GC-MS at 3.97-5.20% (CHD) and 3.85-5.10% (MHD). Salvia aratocensis essential oil, analyzed by GC/MS and GC/FID, showed 1,10-di-epi-cubenol as a major component (21-24%).

High-Performance Liquid Chromatography (HPLC) is another powerful technique, particularly suitable for separating and quantifying less volatile or thermally labile compounds. While GC is more commonly cited for this compound due to its volatility, HPLC-DAD (Diode Array Detector) has been used in phytochemical analyses where this compound or its derivatives are present alongside other compounds. For example, HPLC has been utilized to identify and quantify major compounds in plant extracts, and while this compound itself might not always be the direct target, its presence or that of its isomers like 1,10-di-epi-cubenol has been noted in studies employing HPLC for broader phytochemical profiling. HPLC methods often involve reversed-phase columns (e.g., C18) and various mobile phases, with detection typically at specific UV wavelengths.

Table 2: this compound Quantification by GC-MS in Various Plant Sources

| Plant Source | This compound/Isomer | Content (%) | Reference |

| Melaleuca alternifolia | This compound | 0.52 | |

| Guava Fruit Oil | 1-epi-cubenol | 1.80 | |

| Guava Fruit Oil | 1,10-di-epi-cubenol | 1.20 | |

| Argania spinosa | This compound | 35.7 - 42.1 | |

| Serissa serissoides | This compound | 5.97 | |

| Piper nigrum L. (CHD) | This compound | 3.97 - 5.20 | |

| Piper nigrum L. (MHD) | This compound | 3.85 - 5.10 | |

| Salvia aratocensis | 1,10-di-epi-cubenol | 21 - 24 | |

| Cannabis sativa L. | This compound | 2.70 |

This compound, as a sesquiterpenoid, can exist as different stereoisomers, or enantiomers, which may possess distinct biological activities or sensory properties. Chiral Gas Chromatography (GC) is a specialized technique used to separate and analyze these enantiomers. This method employs chiral stationary phases within the GC column that can selectively interact with the different enantiomers, allowing for their separation and individual quantification.

The ability to perform chiral analysis is particularly important in understanding the origin and authenticity of natural products. For example, studies on the essential oils of Myrtaceae have utilized chiral analysis to investigate the enantiomeric composition of sesquiterpenoids, including this compound, and to understand their formation pathways, such as acid-solvolysis during leaf aging or steam distillation. This advanced chromatographic development provides deeper insights into the stereochemical complexities of this compound in natural matrices.

Comprehensive Gas Chromatography (GCxGC) for Complex Mixtures

Comprehensive two-dimensional gas chromatography (GCxGC) stands as a powerful analytical technique for unraveling the volatile composition of complex matrices, including natural products like essential oils where this compound is frequently a constituent. This method significantly enhances separation capacity by coupling two different chromatographic columns with distinct stationary phases, typically separating compounds based on differences in boiling point in the first dimension and polarity in the second . This dual-column approach allows for the resolution of overlapping peaks that would remain unresolved in conventional one-dimensional gas chromatography (GC) .

GCxGC provides highly detailed "image patterns" or two-dimensional chromatograms, which can be correlated to compound structure, proving particularly useful for grouping analysis of mixtures containing numerous components . For instance, its application to essential oils containing sesquiterpenes has demonstrated a substantial increase in the number of identifiable peaks compared to traditional GC-mass spectrometry (GC-MS). The enhanced resolution and peak capacity offered by GCxGC are crucial for the in-depth characterization of complex natural samples where many compounds co-elute, thereby enabling a more complete chemical profile of this compound-containing extracts .

Chemometric and Multivariate Analysis of this compound Profiles

Chemometric techniques, encompassing multivariate analysis, are indispensable tools for processing and interpreting the extensive chemical data generated from this compound-containing natural product profiles. These methods facilitate the extraction of meaningful information, classification of samples, and identification of key constituents within complex mixtures.

This compound itself has been identified as a significant compound in chemometric analyses of essential oils, sometimes exhibiting mixed correlations with other compounds, which can indicate complex or inconsistent relationships within the mixture. Multivariate statistical analysis can effectively reveal distinct groupings among samples based on their essential oil composition, with these distinctions often correlating to factors such as geographical origin or specific plant parts.

Application of Quantitative Structure-Retention Relationships (QSRR)

Quantitative Structure-Retention Relationships (QSRR) models establish a statistically significant correlation between chromatographic retention parameters, such as retention indices (RIs), and molecular descriptors. This approach offers a powerful and efficient means to predict the retention indices of essential oil components, including sesquiterpenes like this compound, directly from their molecular structure, thereby reducing the need for extensive experimental data.

QSRR models are instrumental in identifying the most informative structural molecular descriptors that influence retention mechanisms. This capability allows for the prediction of retention behavior for novel or uncharacterized compounds, providing valuable insights even without direct experimental measurements. Gas chromatography-mass spectrometry (GC-MS) data are widely utilized in the development of QSRR models due to their quantitative comparability, reproducibility, and precision. Various algorithms, including multiple linear regression (MLR) and partial least squares (PLS), often combined with genetic algorithms (GA) for optimal feature selection, are commonly employed in constructing these predictive models.

Use of Artificial Neural Networks (ANN) in Composition Analysis

Artificial Neural Networks (ANNs) represent a sophisticated computational approach increasingly applied in the analysis of essential oil composition. When integrated with QSRR models, ANNs can significantly enhance the accuracy of retention prediction and compositional analysis. ANNs are particularly adept at modeling complex, non-linear relationships between molecular descriptors and chromatographic retention behavior, offering robust predictive capabilities for the diverse components found in essential oils.

For example, ANNs have been successfully utilized to construct predictive QSRR models for Kovats retention indices, yielding highly precise results within their trained data range. This synergistic approach, combining the analytical power of GC-MS with the predictive modeling of QSRR and the advanced computational capabilities of ANNs, facilitates efficient, accurate, and automated profiling of complex essential oil mixtures.

Correlation Analysis for Biosynthetic Linkages

Correlation analysis, a key chemometric tool, is employed to uncover potential biosynthetic or functional linkages between specific constituents within complex natural product mixtures. In the context of essential oils, identifying strong positive correlations between certain terpenes and sesquiterpenes can suggest shared metabolic pathways or instances of co-accumulation within the plant.

Isotopic Labelling Techniques for Biosynthetic and Mechanistic Studies

Isotopic labeling experiments are fundamental for elucidating the intricate biosynthetic pathways and investigating the mechanistic details of terpene cyclizations, including those leading to this compound. These studies typically involve feeding organisms with precursors enriched with stable isotopes, such as carbon-13 (¹³C) and deuterium (B1214612) (²H), to track the incorporation and subsequent transformations of these labeled atoms within the target molecule. This powerful approach enables the unambiguous assignment of nuclear magnetic resonance (NMR) data and provides profound insights into the complex cyclization mechanisms involved in terpene biosynthesis. It is particularly valuable for understanding hydrogen migrations and stereospecific conversions that occur during these multi-step biosynthetic processes.

Deuterium Labeling for Following Hydrogen Shifts and Stereospecific Conversions

Deuterium (²H) labeling is an exceptionally powerful technique specifically designed to trace hydrogen shifts and stereospecific conversions along multi-step biosynthetic pathways. The incorporation of deuterium is most effectively observed and analyzed using gas chromatography-mass spectrometry (GC-MS). When the fragmentation mechanisms of the compounds are well-understood, the precise site of deuterium incorporation can be accurately deduced from the resulting mass spectrum.

A notable example of this technique involves the successful production of completely deuterated 1-epi-cubenol by culturing the actinomycete Streptomyces griseus in a medium enriched with 100% deuterium oxide. The mass spectrum of this fully deuterated 1-epi-cubenol exhibited a distinct shift in its molecular ion, unequivocally indicating the extensive uptake of deuterium atoms. This method can also be used as an accurate alternative for determining the total number of hydrogens in an analyte when high-resolution mass spectrometry (HRMS) is unavailable. Furthermore, deuterium labeling experiments have been extensively employed to investigate hydrogen migrations during various terpene cyclizations, including those directly relevant to this compound biosynthesis, with stereoselective labeling providing insights into the specific hydrogen atoms involved in these shifts.

Application in NMR Assignment and Biosynthetic Pathway Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy plays a pivotal role in the unambiguous assignment of chemical structures and in tracing the intricate steps of biosynthetic pathways. For this compound and its related sesquiterpenoids, isotopic labeling experiments have been particularly instrumental in providing detailed insights into their molecular architecture and biogenesis.

NMR Assignment: The precise determination of this compound's structure, along with its epimers and derivatives, heavily relies on comprehensive NMR spectroscopic analysis. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are routinely employed for this purpose . Isotopic labeling, especially with deuterium (²H) or carbon-13 (¹³C), is a powerful technique used to unambiguously assign NMR data and to investigate hydrogen migrations during terpene cyclizations .

A notable example involves the study of [²H₂₆]-1-epi-Cubenol (PubChem CID: 12046149) produced by the actinomycete Streptomyces griseus. The successful fermentation and isolation of this completely deuterated terpene provided a unique tool for detailed NMR analysis, particularly ²H NMR spectroscopy . This approach allows researchers to track hydrogen shifts and stereospecific conversions throughout multi-step biosynthetic pathways . Furthermore, ¹³C NMR spectroscopy is sensitive enough to detect the incorporation of ¹³C-labeled precursors, even in microgram quantities, enabling the precise localization of incorporated atoms within the molecular scaffold . For instance, the conversion of [1,1-²H₂]-farnesyl diphosphate (B83284) (PubChem CID: 445713) to epithis compound (PubChem CID: 519857) was studied using ²H NMR, which revealed deuterium labeling at specific carbon positions (C-5 and C-11), thereby demonstrating a 1,3-hydride shift during the enzymatic cyclization process .

Biosynthetic Pathway Elucidation: this compound (PubChem CID: 11770062) is a sesquiterpenoid, a class of natural products derived from the universal C₁₅ isoprenoid precursor, farnesyl diphosphate (FPP) (PubChem CID: 445713) . The biosynthesis of these complex molecules typically involves the action of specialized enzymes known as terpene cyclases or terpene synthases, which catalyze the cyclization of FPP into diverse sesquiterpene scaffolds .

Research has identified specific terpene synthases responsible for this compound biosynthesis in various microorganisms. For example, a terpene synthase from Nonomuraea coxensis was characterized as a (+)-1-epi-cubenol synthase (PubChem CID: 12046149) . Interestingly, this enzyme was found to be phylogenetically distinct from other known this compound synthases found in streptomycetes, suggesting an instance of convergent evolution in the biosynthesis of this compound .

The initial building blocks for FPP, namely dimethylallyl diphosphate (DMAPP) (PubChem CID: 647) and isopentenyl diphosphate (IPP) (PubChem CID: 1195), are typically generated via the deoxyxylulose phosphate (B84403) pathway in bacteria . Subsequent enzymatic steps lead to the formation of FPP, which then undergoes cyclization. Studies on Streptomyces sp. CBMAI 2042 have investigated the functionality of specific terpene cyclase genes (ts-1, ts-2, and ts-3) involved in the production of various terpenes, including this compound . Notably, the enzyme enzTS-2 from this strain was identified as a "germacrene D-4-ol/1-epi-cubenol synthase" (PubChem CID: 5367550), indicating its bifunctional role in producing both germacrene D-4-ol (PubChem CID: 5367550) and 1-epi-cubenol (PubChem CID: 519857) as major products .

The biosynthesis of related compounds, such as 10-epi-cubebol (PubChem CID: 46187190), also originating from FPP, involves a series of complex cyclization steps guided by terpene synthases. These enzymes precisely steer highly reactive carbocationic intermediates through specific pathways, preventing premature quenching and ensuring the correct stereochemistry of the final product . For instance, 1,10-di-epi-cubenol (PubChem CID: 91748749) can be formed as a product from certain carbocationic intermediates during these cyclization cascades .

Isotopic labeling experiments remain a cornerstone in elucidating these biosynthetic pathways, allowing researchers to identify starting materials, track the incorporation of precursors, and gain mechanistic insights into the catalytic reactions involved .

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Theoretical Frameworks of SAR and QSAR Modeling

SAR and QSAR modeling are fundamental approaches in cheminformatics and drug discovery, aiming to establish a relationship between the chemical structure of a compound and its biological activity .

Structure-Activity Relationship (SAR) : SAR qualitatively explores how changes in a molecule's chemical structure influence its biological activity. It focuses on identifying specific functional groups or structural motifs critical for a particular effect. By systematically modifying parts of a molecule and observing the resulting change in activity, researchers can deduce which chemical groups are essential for evoking a target effect or improving potency . SAR is valuable for discovering and developing new compounds and assessing potential health risks .

Quantitative Structure-Activity Relationship (QSAR) : QSAR extends SAR by establishing a mathematical model that quantitatively relates the biological activity of a set of compounds to their molecular descriptors . In QSAR studies, compounds are mathematically codified as molecular descriptors, and statistical methods are used to construct a relationship between these descriptors and the defined properties . This allows for the prediction of the biological activity or potency level of new compounds . QSAR models are categorized based on the dimensionality of the predictor variables, including 1D-QSAR (correlating activity with molecular properties like pKa, log P), 2D-QSAR (correlating activity with structural 2D patterns like connectivity indices), and 3D-QSAR (considering steric and electrostatic values, and hydrogen bonding abilities) . The accuracy of QSAR predictions is dependent on the applicability domain of the model and the structural similarity between the predicted compounds and the training set .

Both SAR and QSAR are integral to various stages of drug design, from identifying lead compounds to optimizing their potency, selectivity, and pharmacokinetic properties, while also minimizing adverse effects .

Molecular Descriptors for Cubenol and its Analogs

Molecular descriptors are numerical representations of a molecule's structural and physicochemical properties, serving as the input for QSAR models . These descriptors capture diverse aspects of molecular information and can be classified into various categories based on the level of chemical representation:

0D Descriptors : Derived solely from the chemical formula, such as molecular weight and atom counts .

1D Descriptors : Properties inferred from the chemical formula, like pKa and log P .

2D Descriptors : Reflect properties based on the two-dimensional structural formula, including topological indices (e.g., connectivity indices), fragment descriptors (e.g., atom pairs, topological torsions), and counts of specific substructures .

3D Descriptors : Account for properties derived from the spatial shape of the chemical for a single conformation, such as steric and electrostatic fields .

4D Descriptors : Similar to 3D descriptors but extended to multiple conformations .

For sesquiterpenes, including this compound and its analogs, various molecular descriptors have been employed in SAR/QSAR studies. For instance, in a QSAR study investigating the sedative activity of sesquiterpenes, molar refractivity and the number of hydrogen bond acceptors were identified as statistically important predictors . These descriptors quantify aspects like molecular volume, polarizability, and the ability to form hydrogen bonds, which are crucial for molecular interactions with biological targets. Other relevant descriptors often include electronic parameters (e.g., frontier molecular orbital energies, dipole moment, electronegativity) and hydrophobic parameters (e.g., octanol-water partition coefficient, logP) .

While specific, dedicated QSAR studies focusing solely on this compound and its comprehensive set of molecular descriptors are not extensively reported, its classification as a sesquiterpenoid alcohol suggests that descriptors relevant to this class of compounds would be applicable. PubChem provides computed descriptors for this compound (CID 11770062), including its molecular formula (C15H26O) and InChI/InChIKey, which are foundational for generating more complex descriptors . Similarly, epi-Cubenol (CID 519857) also has computed properties available .

Computational Approaches to Predict Molecular Interactions

Computational approaches are indispensable tools in SAR/QSAR studies, enabling the prediction and analysis of molecular interactions without extensive laboratory experimentation . These methods facilitate the identification of active sites, binding affinities, and the impact of structural modifications, thereby accelerating the drug design process .

Key computational approaches include:

Molecular Docking : This method predicts the preferred orientation of a ligand (e.g., this compound) when bound to a receptor or enzyme (target protein) to form a stable complex . Docking simulations use various search algorithms (e.g., genetic algorithms, Monte Carlo simulation) to explore possible binding modes and scoring functions to predict binding affinity . Molecular docking is widely used in virtual screening campaigns to filter potential ligands and provides insights into critical interactions between the molecule and the target, guiding structural modifications to enhance activity or selectivity .

Molecular Dynamics (MD) Simulations : MD simulations provide a dynamic view of molecular interactions, allowing researchers to observe the time-dependent behavior of a molecular system . These simulations can assess the stability of ligand-protein complexes predicted by docking and provide a more realistic understanding of binding mechanisms, including the adaptability of ligands and target proteins .

Pharmacophore Modeling : Pharmacophores represent the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response . Ligand-based pharmacophore models are derived from a set of active ligands, while structure-based pharmacophores are developed from the 3D structure of the target .

For this compound, molecular docking studies have been employed to explore its potential interactions with biological targets. For instance, this compound and its isomer epi-cubenol have been identified as powerful bioactive compounds with increased binding affinity towards the cyclooxygenase-2 (COX-2) enzyme in computational studies . These studies involved virtual screening, molecular docking, and molecular dynamics simulations to provide mechanistic insights into COX-2 inhibition and identify potent anti-inflammatory compounds . The findings indicated that this compound and epi-cubenol interacted steadily with the COX-2 active site residues through various bondings during simulations, suggesting their potential as COX-2 inhibitors .

Influence of Stereochemistry on Interaction Mechanisms

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in determining the biological activity of compounds, especially in interactions with chiral biological systems like enzymes and receptors . Enantiomers, which are non-superimposable mirror images, can exhibit entirely different pharmacological effects, with one stereoisomer having positive effects and another being inactive or even toxic . This is because proteins, being chiral molecules, are highly sensitive to the stereochemistry of their ligands, akin to a lock-and-key mechanism .

For sesquiterpenes, including this compound and its derivatives, stereochemistry is crucial for predicting their reactivity, bioavailability, and interaction with biological targets . This compound itself exists as a specific stereoisomer, (1S,4R,4aR,8aR)-4,7-dimethyl-1-propan-2-yl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-4a-ol . Its isomer, epi-cubenol (CID 519857), differs in its stereochemical configuration .

Studies on related sesquiterpenes and natural products demonstrate the profound impact of stereochemistry:

For instance, in the case of 4beta,5alpha-dihydroxythis compound, a derivative of this compound, the specific beta and alpha configurations of its hydroxyl groups are critical for its physical, chemical, and biological properties .

Research on 3-Br-acivicin isomers (a natural product analog) showed that only specific stereoisomers displayed significant antiplasmodial activity, suggesting that stereoselective uptake might be responsible for enhanced biological activity . Molecular modeling in this study shed light on the structural and stereochemical requirements for efficient interaction with the target enzyme, leading to covalent irreversible binding and enzyme inactivation .

While direct comparative studies detailing the differential biological activities of this compound and its various stereoisomers (beyond epi-cubenol) are not widely documented in the provided search results, the general principles of stereoselectivity strongly imply that the precise three-dimensional arrangement of this compound's atoms is fundamental to its specific interactions with enzymes and receptors, thus dictating its observed biological effects. Any subtle changes in its stereochemistry could lead to altered binding affinities, different interaction mechanisms, or even a complete loss of activity.

Future Research Trajectories for Cubenol

Elucidation of Undiscovered Biosynthetic Genes and Enzymes

A primary future research trajectory involves the comprehensive elucidation of the undiscovered genes and enzymes responsible for Cubenol's biosynthesis. This compound is a sesquiterpenoid . Studies have already identified that sesquiterpene cyclases (STCs) and terpene synthases (TSs) are key enzymes in terpene biosynthesis . For instance, Streptomyces sp. CBMAI 2042 possesses three encoding STC genes implicated in terpene biosynthesis, including this compound . Similarly, the actinomycete Streptomyces griseus produces 1-epi-cubenol, with its terpene biosynthetic pathways, such as the deoxyxylulose phosphate (B84403) pathway, being active .

Future efforts will focus on employing advanced genomic and transcriptomic techniques to identify the complete set of genes and characterize the specific enzymes involved in each step of this compound's biosynthetic pathway across different producing organisms. This includes exploring homologous genes from various organisms to potentially enhance the overproduction of targeted metabolites . The engineering of biosynthetic enzymes through synthetic biological approaches is expected to lead to the generation of novel compounds, further advancing drug discovery .

Exploration of Novel Natural Sources and Production Pathways

The exploration of novel natural sources and alternative production pathways for this compound represents another critical area for future research. This compound has been identified in organisms such as Humulus lupulus, Gymnodinium nagasakiense, and Dictyopteris divaricata . Gymnodinium nagasakiense, a phytoplankton, is known to excrete this compound into its media . The discovery of 1-epi-cubenol released by Streptomyces griseus when grown on fully deuterated medium highlights the potential for uncovering new microbial producers and understanding their unique metabolic capabilities .

Future investigations will involve extensive bioprospecting in underexplored environments, such as marine ecosystems and diverse microbial communities, to identify new organisms capable of producing this compound or its derivatives. Furthermore, research will delve into manipulating known biosynthetic pathways and activating "silent" gene clusters within producing organisms to unlock the production of novel natural products, potentially leading to more efficient and sustainable production methods for this compound .

Mechanistic Studies of this compound's Role in Inter-Organismal Communication

Mechanistic studies focusing on this compound's role in inter-organismal communication are a promising future research direction. As a sesquiterpenoid, this compound is a component of volatile oils and falls under the category of volatile organic compounds (VOCs) . VOCs are well-established mediators of chemical interactions between organisms, facilitating both intra-kingdom and inter-kingdom communication . These microbial volatiles can diffuse rapidly in both gas and water phases, enabling swift chemical interactions . They are known to influence host microbial fitness, dispersal, and survival within ecosystems, acting as signaling molecules that can protect plants from external stimuli .

Future research will aim to precisely define the signaling pathways and receptor mechanisms through which this compound mediates these interactions. This could involve investigating its specific effects on plant-insect interactions, microbe-microbe communication, or plant-microbe symbioses. Understanding these intricate communication networks could open doors to novel applications in agriculture, pest control, and ecological management.

Development of Advanced Synthetic Routes for Complex Derivatives

The development of advanced synthetic routes for this compound and its complex derivatives is an important area for future chemical research. While general advancements in organic synthesis focus on green methodologies, efficiency, and reducing derivatives , specific routes for this compound derivatives require further exploration. Current synthetic efforts for related compounds like cubane (B1203433) derivatives highlight the potential for functionalizing complex molecular scaffolds to create biologically active molecules with unique spatial arrangements .

Future research will concentrate on designing more straightforward, direct, and environmentally friendly synthetic pathways for this compound. This will involve the exploration of novel catalytic processes, cascade reactions, and stereoselective synthesis to produce this compound and its various derivatives with high purity and yield. Such advancements would enable the systematic modification of this compound's structure to investigate structure-activity relationships (SARs) and potentially develop new compounds with enhanced or novel biological properties.

Application of Systems Biology and Metabolomics for Comprehensive Understanding

The application of systems biology and metabolomics is crucial for achieving a comprehensive understanding of this compound within biological systems. Metabolomics, which involves the comprehensive analysis of metabolites, provides valuable insights into the biochemical processes occurring within living organisms . It can be integrated with other 'omics' data, such as proteomics and transcriptomics, to provide a more complete picture of biological systems . This integrated approach is essential for understanding complex metabolic networks .

Theoretical and Computational Advances in Predicting this compound's Biological Roles

Theoretical and computational advances will play a significant role in predicting this compound's biological roles and interactions. Computational biology utilizes algorithms and computational techniques to understand biological processes, aiding in drug design, target identification, and predicting compound efficacy . Molecular docking and dynamics simulations are already employed to analyze compound-protein interactions . This compound, for instance, has been studied using molecular docking against the PTGS2 enzyme . The integration of artificial intelligence (AI) and machine learning (ML) is expected to accelerate discoveries in genomics and personalized medicine .

Future research will involve developing more sophisticated computational models and algorithms specifically tailored to this compound's unique chemical structure. This will enable more accurate predictions of its potential biological targets, binding affinities, and pharmacological activities. Computational studies can guide experimental design, prioritize synthesis efforts for specific derivatives, and elucidate the mechanisms of this compound's interactions at a molecular level, thereby reducing the time and cost associated with traditional experimental screening .